Cas no 1538305-72-4 (1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)

1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid
- 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid
- 1538305-72-4
- EN300-1749515
-
- インチ: 1S/C11H14N2O2/c14-10(15)11(4-5-11)8-7-13-6-2-1-3-9(13)12-8/h7H,1-6H2,(H,14,15)
- InChIKey: XDNULAJPKVITIQ-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2=CN3CCCCC3=N2)CC1)=O
計算された属性
- せいみつぶんしりょう: 206.105527694g/mol
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749515-0.25g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 0.25g |
$1525.0 | 2023-09-20 | ||
Enamine | EN300-1749515-1.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 1g |
$1658.0 | 2023-06-03 | ||
Enamine | EN300-1749515-1g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 1g |
$1658.0 | 2023-09-20 | ||
Enamine | EN300-1749515-10g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 10g |
$7128.0 | 2023-09-20 | ||
Enamine | EN300-1749515-0.05g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 0.05g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1749515-2.5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 2.5g |
$3249.0 | 2023-09-20 | ||
Enamine | EN300-1749515-0.1g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 0.1g |
$1459.0 | 2023-09-20 | ||
Enamine | EN300-1749515-0.5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1749515-5.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 5g |
$4806.0 | 2023-06-03 | ||
Enamine | EN300-1749515-10.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropane-1-carboxylic acid |
1538305-72-4 | 10g |
$7128.0 | 2023-06-03 |
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid (CAS No. 1538305-72-4)
1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1538305-72-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule represents a fusion of two pharmacologically relevant scaffolds: the imidazo[1,2-apyridine] core and the cyclopropane moiety, both of which are known for their ability to modulate biological targets with high affinity and selectivity.
The imidazo[1,2-apyridine] scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its demonstrated ability to interact with a variety of biological receptors and enzymes. Its aromatic system provides a stable platform for further functionalization, while its nitrogen-rich environment allows for hydrogen bonding interactions that are critical for binding affinity. The cyclopropane group, on the other hand, is a small, rigid ring that can introduce conformational constraints into a molecule, potentially enhancing binding specificity and improving pharmacokinetic properties such as oral bioavailability and metabolic stability.
The combination of these two motifs in 1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid suggests a compound with multifaceted biological potential. The presence of the imidazo[1,2-apyridine] unit positions it as a candidate for targeting receptors such as the bradykinin B1 receptor (B1R), which is implicated in inflammation and pain pathways. Meanwhile, the cyclopropane substituent may enhance interactions with specific residues in the binding pocket of such targets.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of molecular fragments that can adopt specific conformations upon binding. The cyclopropane ring is particularly interesting in this context because it is highly flexible at room temperature but adopts a single preferred conformation when incorporated into a protein binding site. This rigidity can be exploited to improve drug-like properties by optimizing interactions with key amino acid residues.
In the realm of drug discovery, the development of novel heterocyclic compounds remains a cornerstone strategy. The imidazo[1,2-apyridine] scaffold has been extensively explored for its potential as an antagonist or agonist at various G protein-coupled receptors (GPCRs). For instance, derivatives of this scaffold have shown promise in treating neurological disorders such as epilepsy and anxiety. The incorporation of additional functional groups can further refine pharmacological activity by fine-tuning electronic and steric properties.
The cyclopropane moiety is another structural feature that has been strategically employed in medicinal chemistry. Its strained three-membered ring exerts significant electronic effects and can influence molecular shape and polarity. These properties make cyclopropanes valuable for designing molecules that exhibit improved solubility or membrane permeability. In particular, cyclopropane-containing compounds have been investigated for their potential as kinase inhibitors and antimicrobial agents.
One of the most compelling aspects of 1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid is its potential as a building block for more complex drug candidates. By leveraging its dual scaffold architecture, medicinal chemists can systematically explore modifications that enhance biological activity while maintaining favorable pharmacokinetic profiles. This approach aligns with current trends in drug discovery toward rational design strategies that exploit known structural motifs.
Recent studies have demonstrated that hybrid molecules containing both imidazo[1,2-apyridine] and cyclopropane moieties exhibit enhanced binding affinity to certain biological targets compared to their individual components. For example, research has shown that such hybrids can act as potent inhibitors of enzymes involved in cancer metabolism or as modulators of immune responses. These findings underscore the value of combining different pharmacophoric elements into a single molecule to achieve synergistic effects.
The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid presents unique challenges due to the complexity of its heterocyclic system. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated cyclizations have been instrumental in assembling the required structural framework efficiently.
In conclusion, 1-{5H ,6 H ,7 H ,8 H -imidazo [ 1 , 2 -a p y rid i n - 2 - y l } c y c l o p r o p a n e - 1 - c ar b o x y l i c ac i d ( CAS No . 1538305 -72 -4 ) represents an exciting example of how combining distinct pharmacological scaffolds can lead to novel compounds with therapeutic potential . Its unique structural features , combined with recent advances in synthetic chemistry and computational modeling , position it as a promising candidate for further exploration in medicinal chemistry . As research continues to uncover new biological targets and mechanisms , compounds like this one will play an increasingly important role in the development of next-generation therapeutics .
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